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Compound Name: 4'-Fluoro-3'-nitroacetophenone

Cat. No.: B108681 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The nitration of aromatic compounds is a cornerstone of organic synthesis, providing a versatile

handle for further functionalization, particularly the introduction of amino groups. 4'-Fluoro-3'-
nitroacetophenone is a valuable building block in medicinal chemistry and drug discovery,

serving as a precursor for various pharmaceutical agents.[1] This application note provides a

detailed protocol for the synthesis of 4'-fluoro-3'-nitroacetophenone from 4-

fluoroacetophenone through electrophilic aromatic substitution using a nitrating mixture of nitric

acid and sulfuric acid.

Reaction Principle
The synthesis proceeds via an electrophilic aromatic substitution mechanism. Concentrated

sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The

aromatic ring of 4-fluoroacetophenone, acting as a nucleophile, attacks the nitronium ion. The

acetyl and fluoro groups are ortho-, para-directing; however, the steric hindrance from the

acetyl group favors the substitution at the position ortho to the fluorine atom and meta to the

acetyl group. A subsequent deprotonation of the carbocation intermediate by a weak base

(such as water or bisulfate ion) restores the aromaticity of the ring, yielding the final product, 4'-
fluoro-3'-nitroacetophenone.
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Experimental Protocol
Materials and Equipment

4-Fluoroacetophenone (Reagent grade, ≥98%)

Concentrated Sulfuric Acid (H₂SO₄, 95-98%)

Concentrated Nitric Acid (HNO₃, 70%)

Ethyl Acetate (EtOAc, ACS grade)

Hexane (ACS grade)

Anhydrous Sodium Sulfate (Na₂SO₄)

Deionized Water (H₂O)

Ice

Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Ice bath

Beakers

Separatory funnel

Rotary evaporator

Column chromatography setup (silica gel, 100-200 mesh)

Thin Layer Chromatography (TLC) plates (silica gel)

Standard laboratory glassware and safety equipment (fume hood, safety goggles, lab coat,

acid-resistant gloves)
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Procedure
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-

fluoroacetophenone (1.0 eq) in concentrated sulfuric acid (approx. 4-5 mL per gram of

starting material) with stirring in an ice bath, maintaining the temperature at 0-5 °C.

Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by

slowly adding concentrated nitric acid (1.0-1.2 eq) to concentrated sulfuric acid (approx. 1-2

mL per gram of starting material) while cooling in an ice bath.

Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 4-

fluoroacetophenone over a period of 30-40 minutes. It is crucial to maintain the reaction

temperature below 5 °C throughout the addition to minimize the formation of byproducts.

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at

0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a

mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 1-

2 hours.

Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto

crushed ice with vigorous stirring. This will precipitate the crude product.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl

acetate (3 x volume of the aqueous layer).

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator to obtain the

crude product.

Purification: Purify the crude product by column chromatography on silica gel using a

hexane-ethyl acetate gradient as the eluent to afford 4'-fluoro-3'-nitroacetophenone as a

solid.
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Parameter Value

Reactants

4-Fluoroacetophenone 1.0 eq

Concentrated Nitric Acid 1.0-1.2 eq

Concentrated Sulfuric Acid Varies (see protocol)

Reaction Conditions

Temperature 0-5 °C

Reaction Time 1-2 hours

Product

Product Name 4'-Fluoro-3'-nitroacetophenone

Appearance Off-white to light brown solid

Melting Point 47-51 °C

Characterization Data

¹H NMR (CDCl₃) See spectrum details below

¹³C NMR (CDCl₃, Predicted) See spectrum details below

FTIR (KBr) See spectrum details below

Mass Spectrum (Predicted) See spectrum details below

Characterization Data
¹H NMR (400 MHz, CDCl₃): δ 8.58 (dd, J=7.2, 2.4 Hz, 1H), 8.24 (ddd, J=8.8, 4.4, 2.4 Hz,

1H), 7.39 (t, J=8.8 Hz, 1H), 2.64 (s, 3H).

¹³C NMR (Predicted): δ 195.5 (C=O), 159.0 (d, J=265 Hz, C-F), 136.0 (C-NO₂), 133.0 (d,

J=10 Hz, C-H), 128.0 (d, J=3 Hz, C-H), 118.0 (d, J=22 Hz, C-H), 134.0 (d, J=5 Hz, C-C=O),

26.5 (CH₃).
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FTIR (KBr, cm⁻¹): 3100 (Ar C-H stretch), 1690 (C=O stretch), 1530 (asymmetric NO₂

stretch), 1350 (symmetric NO₂ stretch), 1250 (C-F stretch).

Mass Spectrum (EI, Predicted): m/z 183 (M⁺), 168 ([M-CH₃]⁺), 138 ([M-NO₂]⁺), 123 ([M-

NO₂-CH₃]⁺), 95 ([C₆H₄F]⁺).[2]
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4-Fluoroacetophenone Carbocation Intermediate + NO2+

Nitric Acid (HNO3) Nitronium Ion (NO2+) + H2SO4

Sulfuric Acid (H2SO4)

4-Fluoro-3-nitroacetophenone - H+
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Preparation

Reaction

Work-up & Purification

Dissolve 4-Fluoroacetophenone
in conc. H2SO4 at 0-5 °C

Add nitrating mix dropwise
to starting material solution

(maintain < 5 °C)

Prepare HNO3/H2SO4
mixture at 0-5 °C

Stir at 0-5 °C for 1-2 h
(Monitor by TLC)

Pour onto ice

Extract with Ethyl Acetate

Wash with H2O and brine

Dry (Na2SO4) and concentrate

Column Chromatography

4-Fluoro-3-nitroacetophenone

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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